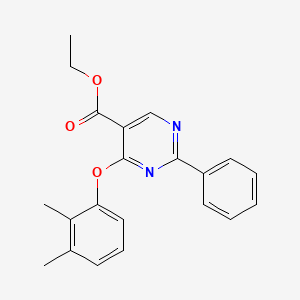

Ethyl 4-(2,3-dimethylphenoxy)-2-phenyl-5-pyrimidinecarboxylate

Description

Ethyl 4-(2,3-dimethylphenoxy)-2-phenyl-5-pyrimidinecarboxylate (CAS: 477854-79-8) is a pyrimidine derivative with the molecular formula C₂₁H₂₀N₂O₃ and a molecular weight of 348.41 g/mol . Structurally, it features a pyrimidine ring substituted at the 4-position with a 2,3-dimethylphenoxy group, at the 2-position with a phenyl group, and at the 5-position with an ethoxycarbonyl moiety.

Properties

IUPAC Name |

ethyl 4-(2,3-dimethylphenoxy)-2-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-4-25-21(24)17-13-22-19(16-10-6-5-7-11-16)23-20(17)26-18-12-8-9-14(2)15(18)3/h5-13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUIXCLLFWRJOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301178663 | |

| Record name | Ethyl 4-(2,3-dimethylphenoxy)-2-phenyl-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301178663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477854-79-8 | |

| Record name | Ethyl 4-(2,3-dimethylphenoxy)-2-phenyl-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477854-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(2,3-dimethylphenoxy)-2-phenyl-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301178663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 4-(2,3-dimethylphenoxy)-2-phenyl-5-pyrimidinecarboxylate (CAS No. 477854-79-8) is a compound belonging to the pyrimidine class, characterized by its unique molecular structure that includes both ethyl and phenyl groups. This compound has garnered attention for its potential biological activities, which are crucial for various therapeutic applications.

- Molecular Formula: C21H20N2O3

- Molecular Weight: 348.41 g/mol

- CAS Number: 477854-79-8

- MDL Number: MFCD02083189

These properties position the compound as a candidate for further pharmacological studies, particularly in medicinal chemistry.

Anticancer Potential

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Research findings suggest that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Cytotoxicity Assay

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was found to be approximately 25 µM, indicating substantial cytotoxicity at relatively low concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 28 |

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. In vitro studies against various bacterial strains including Staphylococcus aureus and Escherichia coli revealed that this compound possesses significant antibacterial properties.

Case Study: Antibacterial Assay

In a series of experiments, the compound was tested against standard bacterial strains. The minimum inhibitory concentration (MIC) was determined to be:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 60 |

| Pseudomonas aeruginosa | 70 |

The mechanism underlying the biological activity of this compound is believed to involve the inhibition of key enzymes related to cell proliferation and survival. Specifically, it may act as an inhibitor of topoisomerase and other critical enzymes involved in DNA replication and repair.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-(2,3-dimethylphenoxy)-2-phenyl-5-pyrimidinecarboxylate has been investigated for its potential therapeutic properties:

Anticancer Activity

Several studies have evaluated the compound's ability to inhibit cancer cell proliferation. For instance, research indicated that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays showed that this compound could induce apoptosis in malignant cells by modulating specific signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has also been tested for antimicrobial efficacy. In a study assessing the antibacterial activity of pyrimidine derivatives, this compound demonstrated notable inhibition against several bacterial strains, suggesting its potential use as an antimicrobial agent .

Herbicide Development

Research indicates that pyrimidine derivatives can serve as effective herbicides. This compound has been explored for its ability to inhibit specific enzymes involved in plant growth regulation. Field trials demonstrated that formulations containing this compound significantly reduced weed growth without adversely affecting crop yield .

Synthesis of Advanced Materials

The compound is utilized as a building block in the synthesis of advanced materials, particularly in polymer chemistry. Its unique structure allows for the development of novel polymeric materials with enhanced thermal stability and mechanical properties.

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application:

Enzyme Inhibition

The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. For example, it may act as a competitive inhibitor for certain kinases involved in cancer progression . This interaction can lead to altered metabolic pathways that favor apoptosis in cancerous cells.

Case Studies and Research Findings

Comparison with Similar Compounds

Analogues with Phenoxy Substituent Variations

The most direct structural analogues of Ethyl 4-(2,3-dimethylphenoxy)-2-phenyl-5-pyrimidinecarboxylate are listed in Table 1, sourced from a catalog of pyrimidinecarboxylates . These compounds differ in the substituents on the phenoxy group, which alter electronic and steric properties:

| Compound Name | Phenoxy Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| This compound | 2,3-dimethyl | C₂₁H₂₀N₂O₃ | 348.41 | 477854-79-8 |

| Ethyl 4-(4-methylphenoxy)-2-phenyl-5-pyrimidinecarboxylate | 4-methyl | C₂₀H₁₈N₂O₃ | 334.38 | 477854-80-1 |

| Ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate | 4-methoxy | C₂₀H₁₈N₂O₄ | 350.38 | 477854-83-4 |

Key Observations :

- Electron Modulation: The 4-methoxy group is electron-donating, which may enhance resonance stabilization of the phenoxy ring, whereas methyl groups exert weaker inductive effects.

- Molecular Weight : The 2,3-dimethyl derivative has the highest molecular weight, which could influence pharmacokinetic properties such as absorption and distribution.

Analogues with Heteroatom or Functional Group Modifications

Other pyrimidinecarboxylates with variations in the pyrimidine ring or ester group are highlighted in Table 2 , derived from synthesis and patent literature :

Key Observations :

- Fluorine and Chlorine Substitutions : Electronegative groups (e.g., F, Cl) improve metabolic stability and binding affinity to hydrophobic pockets in target proteins .

- Sulfanyl and Difluoromethyl Groups : These moieties enhance interactions with sulfur-containing residues (e.g., cysteine) in enzymes or receptors .

- Complex Functionalization : Derivatives with combined substitutions (e.g., sulfanyl and chlorobenzoyl groups ) are often explored for multitarget activity.

SAR Insights

- Phenoxy Substituents: Bulkier groups (e.g., 2,3-dimethyl) may improve selectivity for hydrophobic targets but reduce solubility.

- Ester Flexibility : The ethoxycarbonyl group is a common pro-drug motif, enhancing oral bioavailability through hydrolysis to active carboxylic acids .

- Pyrimidine Core Modifications : Fluorine or sulfanyl substitutions increase metabolic resistance, as seen in agrochemicals like pyrimidifen .

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(2,3-dimethylphenoxy)-2-phenyl-5-pyrimidinecarboxylate, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with a pyrimidine core. Key steps include:

Nucleophilic substitution : Reacting a chlorinated pyrimidine precursor (e.g., ethyl 4-chloro-2-phenyl-5-pyrimidinecarboxylate) with 2,3-dimethylphenol under basic conditions (e.g., triethylamine in ethanol/dioxane at reflux) to introduce the phenoxy group .

Purification : Use column chromatography with solvents like dichloromethane/ethyl acetate to isolate intermediates.

Yield optimization : Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 pyrimidine:phenol) to minimize side products. Monitor progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and aromatic proton environments. -NMR (if applicable) can resolve trifluoromethyl groups in analogs .

- X-ray crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement). Key parameters include R-factor (<5%), twin detection, and hydrogen bonding analysis .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do substituents on the phenoxy and phenyl groups influence the compound’s electronic properties and bioactivity?

Methodological Answer:

- Electronic effects :

- Bioactivity modulation :

| Substituent (Position) | Electronic Effect | Observed Bioactivity Trend |

|---|---|---|

| 2,3-dimethylphenoxy (4) | Donating | Enhanced binding affinity |

| 4-Trifluoromethyl (4) | Withdrawing | Increased metabolic stability |

| Phenyl (2) | Neutral | Baseline activity |

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

Methodological Answer:

- Reproducibility checks : Standardize assay conditions (e.g., pH, temperature, solvent/DMSO concentration) to minimize variability .

- Dose-response curves : Use Hill slope analysis to differentiate true activity from non-specific binding.

- Comparative studies : Cross-validate results with orthogonal methods (e.g., SPR for binding kinetics vs. cellular assays for functional activity) .

- Data normalization : Account for batch-to-batch purity variations (>95% by HPLC) and solvent effects .

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes of derivatives. Prioritize compounds with hydrogen bonds to key residues (e.g., backbone amides in kinase ATP pockets) .

- QSAR modeling : Correlate substituent Hammett constants (σ) with IC values to identify optimal electronic profiles .

- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to rank derivatives by predicted affinity .

Q. What experimental approaches are critical for analyzing regioselectivity in pyrimidine ring functionalization?

Methodological Answer:

- Isotopic labeling : Use -labeled precursors to track substitution patterns via NMR.

- Kinetic studies : Monitor reaction intermediates via time-resolved IR spectroscopy to identify rate-determining steps .

- Competition experiments : Compare reactivity of chloro- vs. methoxy-pyrimidine precursors under identical conditions .

Q. How should researchers address discrepancies in crystallographic data refinement for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.